1-[3-(4-Ethylphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-[3-(4-Ethylphenoxy)propyl]piperazine; oxalic acid is a compound that combines a piperazine derivative with an oxalic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry . This particular compound is used in various scientific research applications due to its unique chemical structure and properties.
Scientific Research Applications
1-[3-(4-Ethylphenoxy)propyl]piperazine; oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is no exception. It is investigated for its potential use in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 1-[3-(4-Ethylphenoxy)propyl]piperazine; oxalic acid involves several steps. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (silver carbonate) . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-[3-(4-Ethylphenoxy)propyl]piperazine; oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylphenoxy)propyl]piperazine; oxalic acid involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally exert their effects by binding to receptors or enzymes, altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(4-Ethylphenoxy)propyl]piperazine; oxalic acid can be compared with other similar compounds, such as:
1-[3-(4-Chloro-3-ethylphenoxy)propyl]piperazine oxalate: This compound has a similar structure but with a chlorine substituent, which may alter its chemical and biological properties.
1-[3-(4-Benzyloxy)phenoxy]propyl-4-ethylpiperazine oxalate: . The uniqueness of 1-[3-(4-Ethylphenoxy)propyl]piperazine; oxalic acid lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.C2H2O4/c1-2-14-4-6-15(7-5-14)18-13-3-10-17-11-8-16-9-12-17;3-1(4)2(5)6/h4-7,16H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGQQDWRSDCPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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